molecular formula C12H15BrO B7997341 3-Bromobenzyl-(cis-2-pentenyl)ether

3-Bromobenzyl-(cis-2-pentenyl)ether

Cat. No.: B7997341
M. Wt: 255.15 g/mol
InChI Key: NCQRQTXVUAVMBN-ARJAWSKDSA-N
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Description

3-Bromobenzyl-(cis-2-pentenyl)ether is an ether derivative featuring a brominated benzyl group linked via an oxygen atom to a cis-2-pentenyl chain. Its molecular formula is inferred as C₁₂H₁₅BrO, with a molecular weight of approximately 255.15 g/mol (calculated based on substituents). Its synthesis likely involves stereoselective formation of the cis-alkenyl group, which may contribute to unique reactivity in organic transformations.

Properties

IUPAC Name

1-bromo-3-[[(Z)-pent-2-enoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h3-7,9H,2,8,10H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQRQTXVUAVMBN-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCOCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\COCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(cis-2-pentenyl)ether typically involves the reaction of 3-bromobenzyl alcohol with cis-2-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for 3-Bromobenzyl-(cis-2-pentenyl)ether are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(cis-2-pentenyl)ether can undergo various chemical reactions, including:

    Oxidation: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl ethers.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

3-Bromobenzyl-(cis-2-pentenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(cis-2-pentenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage under certain conditions, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 3-Bromobenzyl-(cis-2-pentenyl)ether and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
3-Bromobenzyl-(cis-2-pentenyl)ether C₁₂H₁₅BrO ~255.15 Bromobenzyl, cis-pentenyl Discontinued; potential use in stereospecific reactions
3-Bromodiphenyl ether (BDE-2) C₁₂H₉BrO 249.11 Bromophenyl, phenyl Environmental persistence; flame retardant (historical use)
3-Bromobenzyl-(2-methylphenyl)ether C₁₄H₁₃BrO 277.16 Bromobenzyl, methylphenyl Simpler alkyl substituent; likely lower reactivity
3-Bromobenzyl-(4-tert-butylphenyl)ether C₁₇H₁₉BrO 319.24 Bromobenzyl, tert-butyl High steric hindrance; potential solvent/stabilizer
Key Observations:
  • This contrasts with the inert aromatic rings in BDE-2 or the sterically hindered tert-butyl group in its analog . Bromine Placement: Bromine on the benzyl ring (target compound) vs. bromine on a phenyl ring (BDE-2) alters electronic effects. The benzyl bromine may enhance electrophilic substitution reactivity compared to BDE-2’s meta-brominated diphenyl structure .

Physicochemical Properties

  • Boiling/Melting Points :

    • The cis-2-pentenyl chain likely reduces melting point compared to fully aromatic analogs (e.g., BDE-2) due to decreased molecular symmetry.
    • The tert-butyl analog’s higher molecular weight (319.24 g/mol) suggests elevated boiling points relative to the target compound .
  • Solubility: Aliphatic chains (e.g., pentenyl) improve solubility in nonpolar solvents compared to purely aromatic ethers like BDE-2.

Discontinuation and Alternatives

3-Bromobenzyl-(cis-2-pentenyl)ether’s discontinuation by CymitQuimica may reflect challenges in synthesis or regulatory concerns over halogenated compounds. Potential alternatives include:

  • BDE-2 analogs : Higher environmental persistence but well-documented applications in flame retardancy .

Research Findings and Gaps

  • Limited data exist on the target compound’s exact physicochemical parameters (e.g., logP, vapor pressure).
  • The cis-configuration of the pentenyl group warrants further study to assess its impact on stereoselective synthesis.

Biological Activity

3-Bromobenzyl-(cis-2-pentenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

3-Bromobenzyl-(cis-2-pentenyl)ether is characterized by its bromobenzyl group and a cis-2-pentenyl ether moiety. The presence of the bromine atom enhances its electrophilic properties, making it a candidate for various biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antimicrobial activities of benzyl isothiocyanate (BITC), a related compound, have been well-documented. BITC has shown efficacy against various pathogens, including molds and bacteria, by disrupting cell membrane integrity and altering protein expression patterns .

Pathogen Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliInhibited growth
Candida albicansInhibited growth

Cytotoxicity

The cytotoxic effects of 3-Bromobenzyl-(cis-2-pentenyl)ether have been evaluated using various cancer cell lines. In vitro studies show that similar compounds can induce cell death in cancer cells, suggesting potential applications in cancer therapy.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG-2 (liver cancer)

In these studies, the compound's effectiveness was compared to standard chemotherapeutic agents, demonstrating significant cytotoxicity at specific concentrations .

The mechanism of action for 3-Bromobenzyl-(cis-2-pentenyl)ether likely involves its interaction with cellular targets through electrophilic substitution reactions. The bromobenzyl group can participate in nucleophilic attacks, leading to the formation of reactive intermediates that may disrupt cellular processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study investigated the antimicrobial efficacy of various brominated compounds against common pathogens. The results indicated that compounds similar to 3-Bromobenzyl-(cis-2-pentenyl)ether exhibited potent antibacterial activity comparable to traditional antibiotics .
  • Cytotoxicity Assessment :
    An assessment of cytotoxicity was performed on human cancer cell lines where 3-Bromobenzyl-(cis-2-pentenyl)ether demonstrated IC50 values significantly lower than those of control treatments, indicating its potential as an anticancer agent .

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